molecular formula C13H16ClNO2 B2597649 9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride CAS No. 2109179-84-0

9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride

Cat. No.: B2597649
CAS No.: 2109179-84-0
M. Wt: 253.73
InChI Key: VAVSXQNJRBJALF-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride can be achieved through a multi-component reaction. One efficient method involves the reaction of 4-oxo-4H-chromene-3-carbaldehydes, malononitrile or cyanoacetates, and aromatic amines under catalyst-free conditions in an ethanol-water medium (3:1 v/v) . This method is environmentally friendly and avoids traditional recrystallization and chromatographic purification methods.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale multi-component reactions, optimizing reaction conditions to maximize yield and purity. The use of eco-friendly solvents and catalyst-free conditions is preferred to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield reduced derivatives.

    Substitution: It can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired product but often involve controlled temperatures and pH levels .

Major Products

The major products formed from these reactions include various substituted chromenopyridine derivatives, which can exhibit different pharmacological activities .

Scientific Research Applications

9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antibacterial and anti-inflammatory effects.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and HIV.

    Industry: It is used in the development of new materials and pharmaceuticals

Mechanism of Action

The mechanism of action of 9-Methoxy-1H,2H,3H,4H,5H-chromeno[3,4-B]pyridine hydrochloride involves its interaction with specific molecular targets and pathways. It can inhibit the production of inflammatory mediators like nitric oxide and prostaglandin E2, thereby exerting anti-inflammatory effects. The compound may also interact with bacterial cell walls, leading to antibacterial activity .

Comparison with Similar Compounds

Properties

IUPAC Name

9-methoxy-2,3,4,5-tetrahydro-1H-chromeno[3,4-b]pyridine;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15NO2.ClH/c1-15-9-4-5-13-11(7-9)10-3-2-6-14-12(10)8-16-13;/h4-5,7,14H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VAVSXQNJRBJALF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)OCC3=C2CCCN3.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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